molecular formula C14H22N2O3 B3166621 [2-Amino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester CAS No. 912762-85-7

[2-Amino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester

Cat. No.: B3166621
CAS No.: 912762-85-7
M. Wt: 266.34 g/mol
InChI Key: PCQAWAIMUNCTQZ-UHFFFAOYSA-N
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Description

[2-Amino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester is an organic compound with a complex structure that includes an amino group, a methoxyphenyl group, and a carbamic acid ester

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various biological targets, including enzymes, receptors, and proteins

Mode of Action

It is known that such compounds often interact with their targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating signal transduction pathways . The specific interactions and changes resulting from this compound’s action would depend on its precise targets.

Biochemical Pathways

Similar compounds have been found to influence a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.

Pharmacokinetics

Similar compounds are often well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Similar compounds have been found to induce a variety of effects at the molecular and cellular level, including altering protein function, modulating gene expression, and influencing cell behavior . The specific effects of this compound would depend on its targets and mode of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s action can be influenced by the physiological environment within the body, including the presence of other drugs or substances, the state of the immune system, and individual genetic factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Amino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common method includes the reaction of 3-methoxybenzaldehyde with nitromethane to form 3-methoxy-β-nitrostyrene. This intermediate is then reduced to 3-methoxyphenethylamine. The final step involves the reaction of 3-methoxyphenethylamine with tert-butyl chloroformate to yield the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[2-Amino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [2-Amino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with various biological targets makes it valuable for understanding biochemical processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it suitable for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminoethyl methacrylate hydrochloride
  • Ammonium compounds
  • Zwitterions

Uniqueness

Compared to similar compounds, [2-Amino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester stands out due to its unique combination of functional groups. The presence of both an amino group and a methoxyphenyl group provides distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[2-amino-2-(3-methoxyphenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)16-9-12(15)10-6-5-7-11(8-10)18-4/h5-8,12H,9,15H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQAWAIMUNCTQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC(=CC=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912762-85-7
Record name tert-butyl N-[2-amino-2-(3-methoxyphenyl)ethyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-Amino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester
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[2-Amino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester
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[2-Amino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester
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[2-Amino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester
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[2-Amino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester
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[2-Amino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester

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